(2Z)-3-{N-[4-(Methylethyl)phenyl]carbamoyl}prop-2-enoic acid (2Z)-3-{N-[4-(Methylethyl)phenyl]carbamoyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1089327-68-3
VCID: VC0349367
InChI: InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26g/mol

(2Z)-3-{N-[4-(Methylethyl)phenyl]carbamoyl}prop-2-enoic acid

CAS No.: 1089327-68-3

Main Products

VCID: VC0349367

Molecular Formula: C13H15NO3

Molecular Weight: 233.26g/mol

(2Z)-3-{N-[4-(Methylethyl)phenyl]carbamoyl}prop-2-enoic acid - 1089327-68-3

CAS No. 1089327-68-3
Product Name (2Z)-3-{N-[4-(Methylethyl)phenyl]carbamoyl}prop-2-enoic acid
Molecular Formula C13H15NO3
Molecular Weight 233.26g/mol
IUPAC Name (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
Standard InChI InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-
Standard InChIKey NSMYFMFTSJZRGG-FPLPWBNLSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
PubChem Compound 1575041
Last Modified Nov 11 2021
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